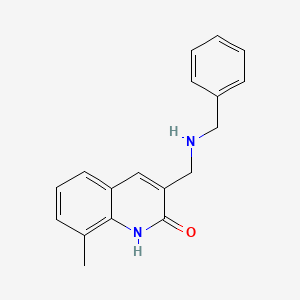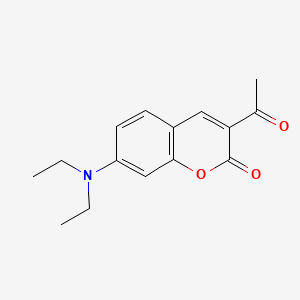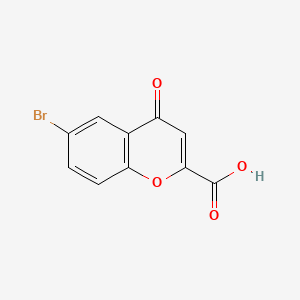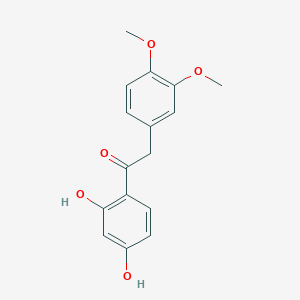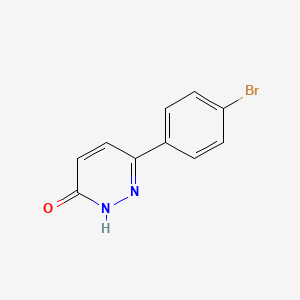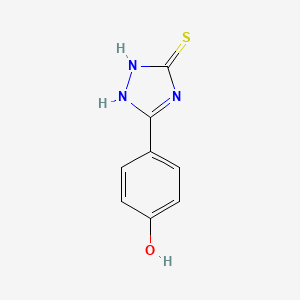![molecular formula C9H10FNO4S B1331747 N-[(4-Fluoro-2-methylphenyl)sulfonyl]glycine CAS No. 670260-30-7](/img/structure/B1331747.png)
N-[(4-Fluoro-2-methylphenyl)sulfonyl]glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-Fluoro-2-methylphenyl)sulfonyl]glycine is a chemical compound with the molecular formula C9H10FNO4S and a molecular weight of 247.25 g/mol . It is also known by its IUPAC name, {[(4-fluoro-2-methylphenyl)sulfonyl]amino}acetic acid . This compound is characterized by the presence of a fluoro-substituted aromatic ring and a sulfonyl group attached to a glycine moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Fluoro-2-methylphenyl)sulfonyl]glycine typically involves the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with glycine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as continuous chromatography or crystallization.
化学反应分析
Types of Reactions
N-[(4-Fluoro-2-methylphenyl)sulfonyl]glycine can undergo various chemical reactions, including:
Substitution Reactions: The fluoro group on the aromatic ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, although these are less common for this compound.
Condensation Reactions: The glycine moiety can react with other carboxylic acids or amines to form amide or peptide bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed, although this is less typical.
Condensation: Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are commonly used for amide bond formation.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, methoxy-substituted derivatives if sodium methoxide is used.
Condensation: Formation of amides or peptides when reacted with amines or carboxylic acids.
科学研究应用
N-[(4-Fluoro-2-methylphenyl)sulfonyl]glycine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing enzyme inhibitors.
作用机制
The mechanism of action of N-[(4-Fluoro-2-methylphenyl)sulfonyl]glycine involves its interaction with biological molecules, particularly enzymes. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The fluoro-substituted aromatic ring can enhance binding affinity through hydrophobic interactions and hydrogen bonding .
相似化合物的比较
Similar Compounds
N-[(4-Chloro-2-methylphenyl)sulfonyl]glycine: Similar structure but with a chlorine atom instead of fluorine.
N-[(4-Bromo-2-methylphenyl)sulfonyl]glycine: Contains a bromine atom instead of fluorine.
N-[(4-Methylphenyl)sulfonyl]glycine: Lacks the halogen substituent on the aromatic ring.
Uniqueness
N-[(4-Fluoro-2-methylphenyl)sulfonyl]glycine is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and binding affinity to biological targets compared to its chloro, bromo, or unsubstituted analogs .
属性
IUPAC Name |
2-[(4-fluoro-2-methylphenyl)sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO4S/c1-6-4-7(10)2-3-8(6)16(14,15)11-5-9(12)13/h2-4,11H,5H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTIRCMUAIDOMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351481 |
Source


|
| Record name | N-(4-Fluoro-2-methylbenzene-1-sulfonyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
670260-30-7 |
Source


|
| Record name | N-[(4-Fluoro-2-methylphenyl)sulfonyl]glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=670260-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Fluoro-2-methylbenzene-1-sulfonyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
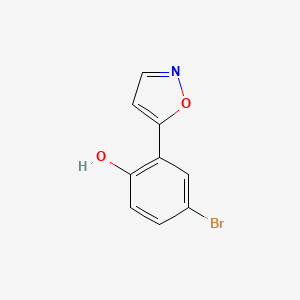

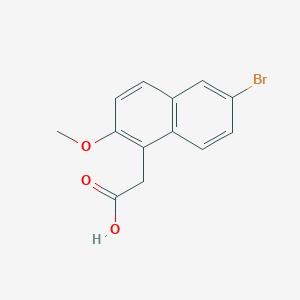
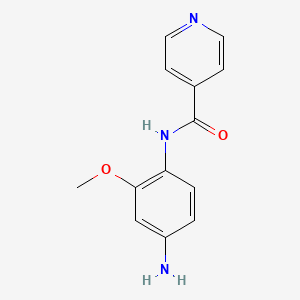

![2-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl]acetic acid](/img/structure/B1331681.png)

